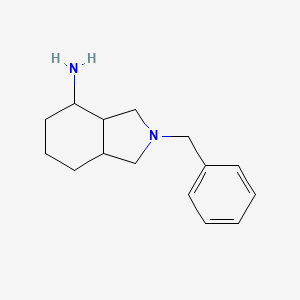

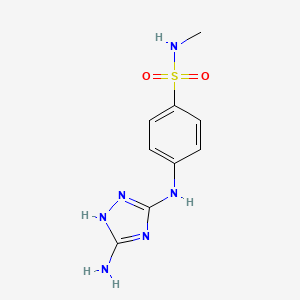

2-苄基八氢-1H-异吲哚-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-benzyloctahydro-1H-isoindol-4-amine" is not directly mentioned in the provided papers. However, the papers discuss various related compounds and synthetic methods that could be relevant to the synthesis and analysis of similar isoindole derivatives. For instance, the synthesis of benzo[f]isoindole-4,9-diones is described, which involves the reaction of bromomethylated naphthalene derivatives with primary amines and subsequent oxidation . Another paper reports the synthesis of novel benzo[1,4]thiazino isoindolinones through a one-step reaction involving aminobenzenethiols and bromo-substituted indene diones . These methods and compounds provide a context for understanding the chemical behavior and synthetic pathways that might be applicable to "2-benzyloctahydro-1H-isoindol-4-amine".

Synthesis Analysis

The synthesis of related isoindole derivatives typically involves multi-step reactions starting with readily available starting materials. For example, the synthesis of benzo[f]isoindole-4,9-diones starts with dibromomethylated naphthalene reacting with primary amines, followed by CAN-mediated oxidation . Similarly, the synthesis of benzo[1,4]thiazino isoindolinones involves a nucleophilic substitution followed by ring opening and intramolecular cyclization . These synthetic routes suggest that the synthesis of "2-benzyloctahydro-1H-isoindol-4-amine" could also involve nucleophilic substitution and cyclization steps.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are typically confirmed using spectroscopic techniques such as FTIR, NMR, and HRMS, as well as X-ray crystallography . For example, the structure of cyclic imidates was characterized using X-ray crystallography to rectify a previous misassignment . These techniques would be essential in confirming the structure of "2-benzyloctahydro-1H-isoindol-4-amine" once synthesized.

Chemical Reactions Analysis

The chemical reactions involving isoindole derivatives can be complex and diverse. For instance, the photosensitized aminations of various substrates with ammonia and primary amines involve electron transfer and hole transfer processes . These reactions highlight the potential reactivity of isoindole derivatives in redox and photochemical processes, which could be relevant to the chemical reactions of "2-benzyloctahydro-1H-isoindol-4-amine".

Physical and Chemical Properties Analysis

The physical and chemical properties of isoindole derivatives can be inferred from related compounds. For example, the inclusion compounds of indazolone derivatives with amines demonstrate the ability of these compounds to form host-guest complexes, which is indicative of their potential intermolecular interactions . Additionally, DFT calculations can provide insights into the electronic structure and reactivity of these molecules, as shown for different organic compounds synthesized and analyzed in one of the studies . These analyses would be important for understanding the properties of "2-benzyloctahydro-1H-isoindol-4-amine".

科学研究应用

合成及化学性质

异吲哚衍生物,例如那些与2-苄基八氢-1H-异吲哚-4-胺相关的衍生物,是新型合成方法开发中不可或缺的一部分。例如,一种季铵盐促进的水中多组分反应促进了2,3-二氢-1H-异吲哚啉-1-酮衍生物的简明合成,展示了该化合物在绿色化学中的用途,因为它具有水介导的反应条件(Han et al., 2017)。此外,2-(1H-吲哚-2-基)苯甲苯磺酸酯与CO的钯催化环氨基羰基化反应代表了一种制备结构上重要的异吲哚并[2,1-a]吲哚-6-酮的有效方法,展示了该化合物在创建复杂分子结构方面的多功能性(Liu et al., 2017)。

在材料科学中的应用

异吲哚衍生物已在材料科学中找到应用,特别是在新型染料和颜料的开发中。具有光学活性延伸到近红外范围的手性苯并稠合氮杂-BODIPY已被合成,表明异吲哚衍生物在为有机电子学和光子学应用创建光学活性材料中具有潜力(Zhang et al., 2016)。

药物研究

在药物研究中,异吲哚衍生物的结构复杂性和可变性促进了新型药物化合物的探索。例如,新型抗肿瘤2-(4-氨基-3-甲基苯基)苯并噻唑的氨基酸前药突出了基于异吲哚的化合物的治疗潜力,强调了它们在开发新的抗癌剂中的作用(Bradshaw et al., 2002)。

属性

IUPAC Name |

2-benzyl-1,3,3a,4,5,6,7,7a-octahydroisoindol-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2/c16-15-8-4-7-13-10-17(11-14(13)15)9-12-5-2-1-3-6-12/h1-3,5-6,13-15H,4,7-11,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEDUBZVXFIONOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC2C(C1)N)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-benzyloctahydro-1H-isoindol-4-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-8-methylimidazo[1,2-a]pyrazine](/img/structure/B1288553.png)

![3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B1288558.png)

![6-(4-acetylphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B1288571.png)

![Benzyl N-[(dimethylcarbamoyl)(phenyl)methyl]carbamate](/img/structure/B1288581.png)